molecular formula C16H18ClN3O2S B5774147 1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine

1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5774147
M. Wt: 351.9 g/mol
InChI Key: AOOQLHXPVHHZCO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pyridinylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to trigger the production of pro-inflammatory cytokines in cardiac fibroblasts and endothelial cells through a pathway involving the PAR-1 receptor . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)sulfonylpyrrolidine
  • 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
  • 1-(4-Chlorophenyl)ethenesulfonyl-4-(pyridin-4-yl)piperidine

These compounds share structural similarities but may differ in their specific chemical properties and applications

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQLHXPVHHZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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